molecular formula C11H8F3NO B160611 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-20-8

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No. B160611
CAS RN: 1701-20-8
M. Wt: 227.18 g/mol
InChI Key: UNVMZLUVACVTDT-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process is carried out under reflux conditions in nitrobenzene, yielding a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.19 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . This group exhibits numerous pharmacological activities, making it a valuable component in drug development . The compound could potentially be used in the synthesis of new drugs.

Organic Fluorine Chemistry

The compound plays a significant role in organo-fluorine chemistry . The incorporation of fluorine in organic molecules can lead to unique behaviors, leading to applications in various fields such as medicine, electronics, agrochemicals, and catalysis .

Synthesis of Trifluoromethylated Heterocycles

The compound can be used in the synthesis of trifluoromethylated heterocycles . These derivatives have gained attention due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture .

Microtubule-Targeted Agents (MTAs)

A series of 2-(trifluoromethyl)quinolin-4-amine derivatives, which can be synthesized from this compound, have been evaluated as microtubule-targeted agents (MTAs) . These agents have shown cytotoxic activity against various cell lines .

Insecticide Development

The compound can be used in the development of novel insecticides . For example, it has been used in the synthesis of flometoquin, a novel quinoline insecticide .

Synthesis of Biologically Active Organofluorine Compounds

The compound can be used in the synthesis of biologically active organofluorine compounds . These compounds are very effective in biological substances and provide a route for different molecular elaboration .

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMZLUVACVTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937736
Record name 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

CAS RN

1701-20-8
Record name 6-Methyl-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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